molecular formula C20H20N4O4 B2647692 N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-62-7

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2647692
CAS No.: 941873-62-7
M. Wt: 380.404
InChI Key: UCVWIOXCZAGOQM-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbamoylphenyl group and an oxopiperidinylphenyl group connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzamide with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
  • N1-(4-aminophenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Uniqueness

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-18(26)13-7-9-14(10-8-13)22-19(27)20(28)23-15-4-3-5-16(12-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H2,21,26)(H,22,27)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVWIOXCZAGOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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